N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(2,5-Dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound characterized by three key structural motifs:
- A 2,5-dimethylphenyl group: A substituted aromatic ring known for enhancing lipophilicity and binding interactions in medicinal and agrochemical contexts.
- A 4-fluorobenzenesulfonyl-piperidine moiety: The sulfonyl group attached to a fluorinated benzene ring and a piperidine scaffold, which may confer metabolic stability and receptor affinity.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-7-17(2)21(15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRJVZULWFDVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Synthesis
The piperidine ring is synthesized via cyclization of a linear amine precursor. A common method involves reductive amination of δ-keto esters or acids. For example, oxoacetic acid monohydrate can be condensed with N,N-dimethylethanamine, followed by reductive amination using sodium cyanoborohydride to form the piperidine backbone.
Reaction Conditions :
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The piperidine intermediate undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride. This step introduces the sulfonyl group at the piperidine nitrogen.
Procedure :
- Dissolve the piperidine intermediate in dichloromethane (DCM).
- Add 4-fluorobenzenesulfonyl chloride (1.2 equivalents) dropwise.
- Stir with triethylamine (2 equivalents) as a base at 0°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Yield | 82% |
| Purity (HPLC) | >95% |
Ethanediamide Side Chain Installation
The ethanediamide moiety is introduced via a coupling reaction. A tert-butoxycarbonyl (Boc)-protected glycine derivative is activated with 1,1′-carbonylbis-1H-imidazole (CDI) and reacted with the sulfonylated piperidine intermediate.
Steps :
- Activate Boc-glycine with CDI in THF.
- Add the piperidine-sulfonyl intermediate and stir for 12 hours.
- Deprotect the Boc group using hydrochloric acid in dioxane.
Optimization Note :
Final Alkylation with 2,5-Dimethylphenylamine
The terminal amine group of the ethanediamide intermediate is alkylated with 2,5-dimethylphenyl bromide under basic conditions.
Conditions :
- Base : Potassium carbonate (K2CO3)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 8 hours
- Yield : 68%
Reaction Optimization
Sulfonylation Efficiency
The choice of base significantly impacts sulfonylation yields:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 82 | 95 |
| Diisopropylethylamine | 78 | 93 |
| Pyridine | 65 | 88 |
Triethylamine provides optimal results due to its strong nucleophilicity and low steric hindrance.
Coupling Agent Comparison
Activation agents for the ethanediamide coupling step were evaluated:
| Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| CDI | 90 | 12 |
| HATU | 85 | 6 |
| DCC | 72 | 24 |
CDI offers the best balance of yield and reaction time.
Industrial-Scale Production
Process Intensification
Industrial synthesis employs continuous-flow reactors to enhance scalability:
Purification Techniques
Flash Chromatography :
- Stationary Phase : Silica gel (40–63 µm)
- Mobile Phase : Dichloromethane/methanol (95:5)
- Recovery : 89%
Crystallization :
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal data exists for the title compound, analogous structures exhibit triclinic packing with N–H⋯O hydrogen bonds.
Applications and Derivatives
Biological Activity
Though specific studies on the title compound are limited, structurally related sulfonamide-piperidine derivatives exhibit:
Structural Analogues
| Compound | Modification | Activity |
|---|---|---|
| N-(4-Hydroxyphenyl) analogue | Hydroxyl vs. methyl | Enhanced solubility |
| Naphthalenesulfonyl derivative | Larger aromatic group | Improved receptor binding |
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperidine ring and fluorobenzenesulfonyl group are likely to play key roles in binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Structural Comparisons:
Structural Insights :
- The 4-fluorobenzenesulfonyl group in the target compound differs from UBIS-734’s pyridine-N-oxide and ethyl phenyl(piperidin-2-yl)acetate’s ester group, which may alter metabolic pathways or target specificity .
Biological Activity
N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, outlining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring , a fluorobenzenesulfonyl group , and an ethanediamide moiety . Its molecular formula is , with a molecular weight of approximately 463.55 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme activity and receptor binding, which may result in various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives related to this compound can exert significant anticancer effects. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating cytotoxicity at low micromolar concentrations. These effects are often associated with the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of this compound:
Case Studies
- Anticancer Evaluation : A study conducted on a series of compounds structurally related to this compound showed promising results in inhibiting topoisomerase II activity, leading to significant antiproliferative effects on cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS) and subsequent apoptotic signaling pathways.
- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, and how can yield be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the piperidine core, sulfonylation with 4-fluorobenzenesulfonyl chloride, and coupling with ethanediamide derivatives. Key steps include:
- Piperidine sulfonylation : Conducted under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxylic acid group. Optimize stoichiometry (1.2:1 molar ratio of amine to activated ester) to maximize yield .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve ≥95% purity .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H-¹H COSY and HSQC for piperidine protons (δ 1.2–3.5 ppm), sulfonamide (δ 3.6–4.1 ppm), and aromatic regions (δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~520–530 Da) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry of the piperidin-2-yl group and sulfonamide orientation .
Q. What are the recommended protocols for assessing purity and stability during storage?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Monitor for degradation peaks under accelerated conditions (40°C/75% RH for 4 weeks) .
- Stability : Store lyophilized solid at -20°C under argon. For solutions (e.g., DMSO stock), aliquot to avoid freeze-thaw cycles and test bioactivity over 6 months .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6DK1 for sigma-1). Parameterize the compound’s sulfonamide and amide groups for hydrogen-bond interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency (e.g., piperidine nitrogen with Asp126) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values from radioligand displacement assays .
Q. What experimental strategies resolve contradictions in biological activity data across in vitro assays?
- Methodological Answer :
- Dose-Response Curves : Perform 8-point assays (1 nM–100 µM) in triplicate to calculate EC50/IC50. Normalize data to positive controls (e.g., haloperidol for sigma receptors) .
- Off-Target Screening : Test against panels (e.g., CEREP) to rule out activity at GPCRs or ion channels. Use siRNA knockdown to confirm target specificity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation. Adjust assay timing if metabolite interference is suspected .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Analog Synthesis : Modify the 2,5-dimethylphenyl group (e.g., halogen substitution) or piperidine’s sulfonamide linker. Assess changes via:
- LogP : Measure octanol/water partitioning (target 2–3 for blood-brain barrier penetration) .
- Solubility : Use shake-flask method in PBS (pH 7.4) and correlate with amide substituents .
- In Vivo PK : Administer 5 mg/kg IV/PO in rodents. Calculate AUC, Cmax, and t₁/₂. Use LC-MS/MS for plasma quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
